molecular formula C6H14ClN B1489917 Hex-5-en-2-amine hydrochloride CAS No. 696647-52-6

Hex-5-en-2-amine hydrochloride

Cat. No.: B1489917
CAS No.: 696647-52-6
M. Wt: 135.63 g/mol
InChI Key: NOJKSOUACWEQFU-UHFFFAOYSA-N
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Description

Hex-5-en-2-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a derivative of hex-5-en-2-amine, where the amine group is protonated to form a hydrochloride salt. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-5-en-2-amine hydrochloride can be synthesized through several methods, including the reduction of hex-5-en-2-one or the amination of hex-5-en-2-ol. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may include continuous flow chemistry and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Hex-5-en-2-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield hex-5-en-2-one or other oxidized derivatives.

  • Reduction: Reduction reactions can produce hex-5-en-2-ol or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted hex-5-en-2-amines.

Scientific Research Applications

Hex-5-en-2-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in organic synthesis, medicinal chemistry, and material science. Some of its applications include:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme mechanisms and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

Hex-5-en-2-amine hydrochloride is similar to other amine hydrochlorides, such as hex-5-en-3-amine hydrochloride and hex-5-yn-1-amine hydrochloride. it has unique structural features that distinguish it from these compounds. For example, the position of the amine group and the presence of the double bond in this compound contribute to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • Hex-5-en-3-amine hydrochloride

  • Hex-5-yn-1-amine hydrochloride

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Properties

IUPAC Name

hex-5-en-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-3-4-5-6(2)7;/h3,6H,1,4-5,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJKSOUACWEQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696647-52-6
Record name 5-Hexen-2-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696647-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name hex-5-en-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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